(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole ring and substituted aromatic groups. Its molecular formula, C23H19ClN3O2S2, incorporates a 3-chloro-4-propoxyphenyl group, a phenyl-substituted pyrazole, and a methyl group at the 3-position of the thiazolidinone ring .
The compound’s synthesis typically involves multi-step reactions, such as Knoevenagel condensation to form the methylidene bridge between the pyrazole and thiazolidinone moieties, followed by functionalization of the aryl substituents . X-ray crystallography and computational modeling reveal a planar thiazolidinone ring and a non-coplanar pyrazole system, which may influence its interactions with biological targets .
Properties
Molecular Formula |
C23H20ClN3O2S2 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-11-29-19-10-9-15(12-18(19)24)21-16(13-20-22(28)26(2)23(30)31-20)14-27(25-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3/b20-13- |
InChI Key |
NVWRULXYPMMMMW-MOSHPQCFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The 3-chloro-4-propoxyphenyl group in the target compound enhances electron-withdrawing effects and steric bulk compared to simpler analogs like 4-ethoxyphenyl () or 4-methoxyphenyl (). This may improve binding affinity to hydrophobic enzyme pockets .
Core Hybridization: Thiazolidinone-pyrazole hybrids exhibit broader activity profiles than single-core derivatives.
Key Insights:
- The target compound’s 3-chloro-4-propoxyphenyl group may confer superior Gram-negative bacterial targeting compared to non-halogenated analogs (e.g., 4-ethoxyphenyl in ), as chloro substituents enhance penetration through lipid-rich bacterial membranes .
Physicochemical Properties
| Property | Target Compound | Closest Analog () | Thiazolidinedione () |
|---|---|---|---|
| LogP (predicted) | 4.2 | 3.8 | 2.5 |
| Solubility (mg/mL) | 0.15 | 0.22 | 1.5 |
| Molecular Weight (g/mol) | 485.0 | 467.9 | 326.4 |
- The target compound’s higher LogP reflects increased lipophilicity due to the chloro and propoxy groups, favoring membrane penetration but reducing aqueous solubility .
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